

# Benchmarking Bocidelpar's Safety Profile Against Other PPARδ Agonists

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **Bocidelpar**, a novel peroxisome proliferator-activated receptor delta (PPAR $\delta$ ) agonist, against other notable PPAR $\delta$  agonists: GW501516 (Cardarine), MBX-8025 (Seladelpar), and Elafibranor. The information is compiled from publicly available clinical trial data and preclinical studies to assist in the objective evaluation of these compounds.

## **Comparative Safety Profile of PPARδ Agonists**

The following table summarizes the key safety findings for **Bocidelpar** and other selected PPAR $\delta$  agonists.



| Compound                | Developer                          | Indication(s)                                               | Key<br>Safety/Toler<br>ability<br>Findings                                                                                                                                                                                                                                                                                                 | Adverse<br>Events of<br>Note                                                                  | Developmen<br>t Status             |
|-------------------------|------------------------------------|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|------------------------------------|
| Bocidelpar<br>(ASP0367) | Mitobridge<br>(Astellas<br>Pharma) | Primary Mitochondrial Myopathy, Duchenne Muscular Dystrophy | Phase 1 studies in healthy adults and individuals with renal or hepatic impairment showed it to be well- tolerated.[1] [2] All treatment- emergent adverse events were mild to moderate and not considered drug-related. [1][3] No clinically significant changes in laboratory or electrocardio graphic evaluations were observed.[1] [3] | Mild to<br>moderate, not<br>specified in<br>detail in<br>publicly<br>available<br>data.[1][2] | Phase 2/3<br>trials<br>ongoing.[4] |



| GW501516<br>(Cardarine)  | GlaxoSmithKI<br>ine & Ligand<br>Pharmaceutic<br>als | Metabolic<br>and<br>Cardiovascul<br>ar Diseases                         | Development was abandoned in 2007 due to safety concerns.[5] Animal studies revealed rapid development of cancerous tumors in multiple organs.[5][6] [7]                                                                              | Carcinogenici ty in animal models (liver, thyroid, tongue, stomach, testes).[6] Potential for liver stress, cardiovascula r complications , and hormone disruption.[7]         | Discontinued in clinical development. |
|--------------------------|-----------------------------------------------------|-------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------|
| MBX-8025<br>(Seladelpar) | CymaBay Therapeutics                                | Primary Biliary Cholangitis (PBC), Nonalcoholic Steatohepatiti s (NASH) | An early Phase 2 trial was terminated due to fully reversible, asymptomatic grade 3 alanine aminotransfer ase (ALT) increases (5 to 20 times the upper limit of normal).[8][9] Subsequent long-term studies with lower doses showed a | Asymptomati c ALT elevations at higher doses. [8] Most frequent adverse events at approved doses include pruritus, nausea, diarrhea, dyspepsia, muscle spasms, and myalgia.[8] | Approved for medical use.             |



favorable safety profile with no serious treatmentrelated adverse events.[10] [11] Approved by the FDA for PBC in 2024.[12]

Elafibranor GENFIT /

Ipsen

Primary Biliary

Cholangitis (PBC), Primary Sclerosing

Cholangitis

(PSC)

Generally

in Phase 3

[15] Similar rates of

adverse events,

related

events, and

adverse

events

elafibranor and placebo

groups.[13]

[14]

Most

common

adverse

include

pain,

[17]

events (>10%

trials.[13][14]

well-tolerated

treatment-

adverse

serious

between

Approved for

medical use.

and more frequent than placebo) abdominal diarrhea, nausea, and

Uncommon but potentially

vomiting.[13]

[14][15][16]

severe adverse events include myopathy, rhabdomyoly

fractures, and

sis, bone



hypersensitivi ty reactions. [17]

## **Experimental Protocols**

Detailed experimental protocols for the clinical trials cited are extensive and proprietary. However, the general methodologies for safety assessment in these studies are outlined below.

### **Clinical Safety and Tolerability Assessment**

Phase 1 Studies (Bocidelpar):

- Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies in healthy adult participants.[1][3]
- Safety Assessments: Continuous monitoring of adverse events (AEs), vital signs, laboratory tests (hematology, biochemistry, urinalysis), and 12-lead electrocardiograms (ECGs).[3]
- Pharmacokinetic Analysis: Serial blood and urine sampling to determine absorption, distribution, metabolism, and excretion of the drug.[2]

Phase 2 and 3 Studies (MBX-8025, Elafibranor):

- Design: Multicenter, randomized, double-blind, placebo-controlled trials in patient populations with the target disease.[8][13][15]
- Primary Endpoints: Often a composite of biochemical responses relevant to the disease (e.g., alkaline phosphatase levels in PBC).[10][18]
- Safety Monitoring: Rigorous collection of all adverse events, with particular attention to prespecified adverse events of special interest (AESIs). Regular laboratory monitoring, including liver function tests (ALT, AST, bilirubin), renal function tests, and creatine phosphokinase (CPK) levels.[17][19]

## **Preclinical Toxicology (GW501516)**



 Carcinogenicity Studies: Long-term (e.g., 104-week) studies in rodent models (rats and mice) with daily administration of the compound at various dose levels.[20] Histopathological examination of all major organs and tissues is performed to identify neoplastic and nonneoplastic lesions.

# Signaling Pathway and Experimental Workflow PPARδ Signaling Pathway

The diagram below illustrates the general signaling pathway of PPAR $\delta$  agonists. Upon binding to the PPAR $\delta$  receptor, these agonists form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in fatty acid metabolism, mitochondrial biogenesis, and inflammation.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or bocidelpar sulfate, a novel modulator of peroxisome proliferatoractivated receptor delta in healthy adults: Results from a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Bocidelpar, ASP0367, in Renal and Hepatic Impairment: Results From Two Phase 1 Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of ASP0367, or bocidelpar sulfate, a novel modulator of peroxisome proliferatoractivated receptor delta in healthy adults: Results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. GW501516 Wikipedia [en.wikipedia.org]
- 6. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 7. droracle.ai [droracle.ai]
- 8. Seladelpar (MBX-8025), a selective PPAR-δ agonist, in patients with primary biliary cholangitis with an inadequate response to ursodeoxycholic acid: a double-blind, randomised, placebo-controlled, phase 2, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Seladelpar efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a phase 3, randomized, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. seladelpar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. ipsen.com [ipsen.com]



- 14. Results from Ipsen's ELATIVE® pivotal Phase III trial of elafibranor in PBC presented as late breaking data at AASLD congress and published in New England Journal of Medicine | Financial Post [financialpost.com]
- 15. Efficacy and Safety of Elafibranor in Primary Biliary Cholangitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iqirvo® (elafibranor) data shows efficacy and safety for up to 3 years in patients with PBC with improvements in fatigue and pruritus [ipsen.com]
- 17. Elafibranor LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. PPARβ/δ a potential target in pulmonary hypertension blighted by cancer risk PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Bocidelpar's Safety Profile Against Other PPARδ Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830031#benchmarking-bocidelpar-s-safety-profile-against-other-ppar-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com